molecular formula C8H5ClN2O2 B8769437 Methyl 2-chloro-4-cyanonicotinate

Methyl 2-chloro-4-cyanonicotinate

Cat. No. B8769437
M. Wt: 196.59 g/mol
InChI Key: YWUAGVCOZHLJTG-UHFFFAOYSA-N
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Patent
US09108970B2

Procedure details

A solution of methyl 2-chloro-4-iodonicotinate (3.20 g, 10.76 mmol) and cyanocopper (0.963 g, 10.76 mmol) in DMA (40 mL) was stirred at 140° C. overnight. Following reaction, the mixture was filtered through Celite and the filtrate was diluted with H2O and EtOAc. The aqueous phase was extracted with EtOAc. The organic phases were combined, washed with H2O and brine, dried over MgSO4, and evaporated. The residue was purified by chromatography on SiO2 (Hexane/EtOAc=10/1) to give the title compound as a white solid (730 mg, 34.5%). 1H NMR (500 MHz, CDCl3) δ ppm 4.07 (s, 3 H), 7.57 (d, J=5.37 Hz, 1 H), 8.66 (d, J=4.88 Hz, 1 H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
cyanocopper
Quantity
0.963 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
34.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8](I)[C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:13]([Cu])#[N:14]>CC(N(C)C)=O>[Cl:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]([C:13]#[N:14])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C(=CC=N1)I
Name
cyanocopper
Quantity
0.963 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
ADDITION
Type
ADDITION
Details
the filtrate was diluted with H2O and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on SiO2 (Hexane/EtOAc=10/1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C(=CC=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: PERCENTYIELD 34.5%
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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